molecular formula C28H19Cl2N3O2S B11103895 3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Cat. No.: B11103895
M. Wt: 532.4 g/mol
InChI Key: PLSNWQNFIZVKLC-UHFFFAOYSA-N
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Description

3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxamide
  • 3-Amino-2-(4-fluorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

Uniqueness

The unique combination of substituents in 3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide may confer distinct biological activities or chemical properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials.

Properties

Molecular Formula

C28H19Cl2N3O2S

Molecular Weight

532.4 g/mol

IUPAC Name

3-amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C28H19Cl2N3O2S/c1-15-21(27(35)33-18-7-3-2-4-8-18)22(19-9-5-6-10-20(19)30)23-24(31)26(36-28(23)32-15)25(34)16-11-13-17(29)14-12-16/h2-14H,31H2,1H3,(H,33,35)

InChI Key

PLSNWQNFIZVKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Cl)N)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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